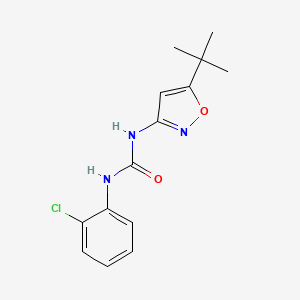

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-chlorophenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-chlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The presence of both isoxazole and chlorophenyl groups in its structure suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-chlorophenyl)urea typically involves the reaction of 5-(tert-butyl)isoxazole-3-carboxylic acid with 2-chloroaniline in the presence of a coupling reagent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The isoxazole ring can be oxidized under strong oxidative conditions.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.

Medicine: As a lead compound for the development of new pharmaceuticals.

Industry: As an intermediate in the production of agrochemicals or specialty materials.

Mechanism of Action

The mechanism of action of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-chlorophenyl)urea would depend on its specific biological target. Generally, urea derivatives can act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate access. The isoxazole ring might interact with specific amino acid residues, while the chlorophenyl group could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

1-(5-Methylisoxazol-3-yl)-3-(2-chlorophenyl)urea: Similar structure but with a methyl group instead of a tert-butyl group.

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea: Similar structure but with a chlorine atom at a different position on the phenyl ring.

Uniqueness

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-chlorophenyl)urea is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. The tert-butyl group can provide steric hindrance, affecting the compound’s reactivity and binding interactions.

Biological Activity

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-chlorophenyl)urea is a compound of significant interest in medicinal chemistry, particularly for its biological activity as a FLT3 (Fms-like tyrosine kinase 3) inhibitor. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C14H16ClN3O2, with a molecular weight of approximately 328.2 g/mol. The compound features an isoxazole ring with a tert-butyl group and a urea linkage to a chlorophenyl moiety, which contributes to its biological activity .

The primary mechanism by which this compound exerts its effects is through the inhibition of the FLT3 receptor. FLT3 is a critical receptor involved in hematopoiesis and is frequently mutated in various hematological malignancies, particularly acute myeloid leukemia (AML). By inhibiting FLT3 phosphorylation, this compound disrupts downstream signaling pathways that promote cancer cell proliferation and survival, leading to apoptosis in sensitive cancer cells .

Anticancer Effects

Research has demonstrated that this compound exhibits potent anticancer properties:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines expressing mutant FLT3 receptors, highlighting its potential as a targeted therapy for AML .

- Selectivity : Its selectivity for FLT3 over other kinases suggests it may have fewer off-target effects compared to less specific agents .

Comparative Biological Activity

The following table summarizes the biological activity of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(5-phenylisoxazol-3-yl)-3-(pyridin-2-ylmethyl)urea | Isoxazole ring, urea linkage | Potential anticancer activity |

| 5-(furan-2-yl)-n-(2-pyrazol-1-ylethyl)-1,2-oxazole-3-carboxamide | Isoxazole ring with furan and pyrazole | Wnt/β-catenin signaling activation |

| 5-(furan-2-yl)-n-(3-imidazol-1-ylpropyl)-4-methyl-1,2-oxazole-3-carboxamide | Isoxazole with furan and imidazole | Anticancer properties |

This table illustrates the diverse biological activities associated with various derivatives of isoxazole-containing compounds, underscoring the potential for developing new therapeutic agents based on this scaffold .

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited FLT3 phosphorylation in cell lines harboring FLT3 mutations. The IC50 values indicated potent inhibition, with values often below 100 nM .

- Animal Models : Preclinical studies using mouse models of AML showed significant tumor regression upon treatment with this compound, supporting its potential for clinical application .

Future Directions

Given the promising results from preliminary studies, future research should focus on:

- Clinical Trials : Initiating clinical trials to evaluate the safety and efficacy of this compound in patients with FLT3-mutated AML.

- Structural Modifications : Exploring structural analogs to enhance potency and selectivity while minimizing side effects.

Properties

IUPAC Name |

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2-chlorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2/c1-14(2,3)11-8-12(18-20-11)17-13(19)16-10-7-5-4-6-9(10)15/h4-8H,1-3H3,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTWPNKJZOAMSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.